Chlorofluoroacetonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-2-fluoroacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClFN/c3-2(4)1-5/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXQQYGDYCLXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501430 | |
| Record name | Chloro(fluoro)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-05-7 | |
| Record name | Acetonitrile, chlorofluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(fluoro)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Advanced Strategies for Fluorinated Nitrile Synthesis
Advances in synthetic chemistry have led to the development of more sophisticated methods for producing fluorinated nitriles, focusing on efficiency, milder reaction conditions, and novel fluorination techniques.
The dehydration of primary amides is a fundamental method for synthesizing nitriles. niscpr.res.in The mechanism generally involves the activation of the amide's carbonyl oxygen by a dehydrating agent, making it a better leaving group. This is followed by an elimination reaction to form the carbon-nitrogen triple bond.
Several classes of reagents are effective for this transformation:
Acidic Reagents: Strong dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are traditionally used. commonorganicchemistry.comscirp.org These reagents can be harsh and are often unsuitable for substrates with acid-sensitive functional groups. commonorganicchemistry.comscirp.org
Anhydride-Based Reagents: Trifluoroacetic anhydride (B1165640) (TFAA), often used in the presence of a base like pyridine, provides a milder alternative. commonorganicchemistry.comtsijournals.com The reaction proceeds by forming a highly electrophilic intermediate that readily undergoes elimination. tcichemicals.com
Other Reagents: A wide array of other systems have been developed, including triphenylphosphine/N-chlorosuccinimide and indium(III) triflate, which can offer high efficiency under neutral or catalytic conditions. niscpr.res.inscirp.org
The choice of dehydrating agent often depends on the specific substrate and the desired reaction conditions. niscpr.res.in
Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Heating | Readily available, effective | Harsh, generates HCl commonorganicchemistry.com |
| Thionyl Chloride (SOCl₂) | Heating | Effective | Harsh, generates HCl and SO₂ commonorganicchemistry.com |
| Trifluoroacetic Anhydride (TFAA) | Often with pyridine, milder temperatures | Milder, non-acidic conditions | Can cause trifluoroacetylation of other groups commonorganicchemistry.com |
| Indium(III) Triflate | Catalytic amounts, with MSTFA | High efficiency, catalytic | Requires co-reagent scirp.org |
Electrochemical fluorination (ECF) is a significant industrial method for producing perfluorinated organic compounds. wikipedia.org The most established of these is the Simons process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orggoogle.com
Key characteristics of the Simons ECF process include:
Electrolyte and Fluorine Source: Anhydrous HF serves as both the solvent and the source of fluorine. core.ac.uk
Electrodes: A nickel anode is typically used. During the process, a reactive nickel fluoride film (NiₓFᵧ) is believed to form on the anode surface, which contains high-valent nickel species (e.g., Ni³⁺ or Ni⁴⁺). core.ac.ukresearchgate.net This film is thought to be the actual fluorinating agent, rather than a direct reaction with elemental fluorine. core.ac.uk
Reaction: The organic substrate is oxidized at the anode, and its hydrogen atoms are replaced by fluorine. The process is generally run at a cell potential of 5–6 volts. wikipedia.org
This method is applicable to a wide range of organic substrates, including those containing functional groups like ethers, carboxylic acids, amines, and nitriles. google.comgoogle.com The exhaustive nature of the Simons process often leads to perfluorinated products, where most or all hydrogen atoms are replaced by fluorine. google.com
Table 3: Overview of the Simons Electrochemical Fluorination (ECF) Process
| Parameter | Description |
| Principle | Electrolysis of an organic substrate in anhydrous hydrogen fluoride. wikipedia.org |
| Anode | Typically nickel, which forms a reactive high-valent fluoride layer. core.ac.uk |
| Cathode | Typically nickel or iron, where hydrogen gas is evolved. core.ac.uk |
| Fluorine Source | Anhydrous Hydrogen Fluoride (HF). core.ac.uk |
| Products | Typically perfluorinated or highly fluorinated compounds. google.com |
| Applicability | Broad substrate scope, including nitriles. google.com |
High-valency complex metal fluorides are powerful reagents for fluorinating organic compounds, including nitriles, often under high-temperature, vapor-phase conditions. These reagents are generally considered weaker and more selective than cobalt(III) fluoride. thieme-connect.de
A notable example is the use of caesium tetrafluorocobaltate(III) (CsCoF₄). Research has shown that fluorinating benzonitrile (B105546) and its isomers with CsCoF₄ at elevated temperatures results in mixtures containing undecafluorocyclohexanecarbonitrile. rsc.org This indicates that the reaction involves both saturation of the aromatic ring and preservation of the nitrile functional group. In the case of benzenedicarbonitriles, the corresponding perfluorocyclohexanedicarbonitriles were also formed. rsc.org The mechanism is believed to involve an electron transfer from the organic substrate to the high-oxidation-state metal, followed by fluoride ion transfer. thieme-connect.de
Table 4: Fluorination of Nitriles with Caesium Tetrafluorocobaltate(III)
| Substrate | Reagent | Temperature | Key Product(s) |
| Benzonitrile | CsCoF₄ | Elevated | Undecafluorocyclohexanecarbonitrile rsc.org |
| Benzenedicarbonitriles | CsCoF₄ | Elevated | Undecafluorocyclohexanecarbonitrile, Perfluorocyclohexanedicarbonitriles rsc.org |
Compound Index
Enantioselective Synthetic Processes for Fluorinated β-Hydroxy Nitriles
The synthesis of chiral fluorinated compounds is of significant interest due to their prevalence in pharmaceuticals and bioactive molecules. wikipedia.org Enantioselective methods for producing fluorinated β-hydroxy nitriles, which contain two adjacent stereocenters, represent a synthetic challenge. One prominent strategy involves the catalytic asymmetric aldol (B89426) reaction of fluorinated nitriles.
Recent research has demonstrated the use of a copper/Barton's base catalytic system for the direct coupling of racemic α-fluoronitriles with aldehydes. rsc.org This method yields α-tetrasubstituted α-fluoro-β-hydroxynitriles with high stereoselectivity, achieving up to a 16:1 anti/syn ratio and 99% enantiomeric excess (ee). rsc.org The use of trimethylthiourea (B1303496) as a co-catalyst was found to significantly improve the stereoselectivity of this copper-catalyzed system. semanticscholar.org
Another approach involves organocatalysis for the synthesis of chiral β-fluoroamines, which uses β-fluoronitriles as key intermediates. nih.gov In this multi-step process, an aldehyde undergoes organocatalytic α-fluorination, followed by reduction to a chiral β-fluoroalcohol. nih.gov This alcohol is then converted to a leaving group and displaced by a cyanide anion to form the desired chiral β-fluoronitrile, which can be further reduced to a γ-fluoroamine. nih.gov
Enzymatic methods also provide a route to enantioenriched fluorinated β-hydroxy nitriles. Halohydrin dehalogenase (HHDH) enzymes have been employed for the kinetic resolution of fluorinated styrene (B11656) oxides via nucleophilic ring-opening with cyanide ions. researchgate.net This biocatalytic approach grants access to enantiopure β-substituted fluorinated alcohols and has been the subject of detailed kinetic modeling to optimize reaction conditions and improve product yields. researchgate.netacs.org
Table 1: Catalytic Systems for Asymmetric Synthesis of Fluorinated β-Hydroxy Nitriles
| Catalytic System | Reactants | Product | Key Features |
|---|---|---|---|
| CuI / Barton's Base | Racemic α-fluoronitriles, Aldehydes | α-fluoro-β-hydroxynitriles | High diastereoselectivity (up to 16:1 dr) and enantioselectivity (up to 99% ee). rsc.org |
| Halohydrin Dehalogenase (HHDH) | Fluorinated epoxides, Cyanide source | Enantioenriched fluorinated β-hydroxy nitriles | High enantioselectivity (E-values >200) through kinetic resolution. researchgate.net |
| Organocatalysis | Aldehydes, Fluorinating agent, Cyanide source | Chiral β-fluoronitriles | Multi-step synthesis via a chiral β-fluoroalcohol intermediate. nih.gov |
Mechanistic Studies of Chlorofluoroacetonitrile Reactions
Reformatsky Reactions Involving this compound
The Reformatsky reaction traditionally involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc to produce β-hydroxy-esters. mlaryacollegekasba.ac.inthermofisher.comwikipedia.org A related transformation, the Blaise reaction, employs α-halo nitriles instead of esters to yield β-enamino esters or, after acidic workup, β-keto esters. thermofisher.comorganic-chemistry.org When an α-halonitrile like this compound is used in a Reformatsky-type addition to a carbonyl compound, the product is a β-hydroxy nitrile.
The mechanism proceeds via the formation of an organozinc reagent. libretexts.org
Formation of the Organozinc Reagent: Zinc metal undergoes oxidative addition into the carbon-chlorine bond of this compound. The C-Cl bond is more reactive than the C-F bond, leading to the selective formation of a fluorinated organozinc halide, which can be described as a zinc enolate. These Reformatsky enolates are less reactive than Grignard reagents. wikipedia.orglibretexts.org
Nucleophilic Addition: The carbonyl oxygen of an aldehyde or ketone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack from the α-carbon of the nitrile onto the electrophilic carbonyl carbon, proceeding through a six-membered chair-like transition state. wikipedia.orglibretexts.org
Hydrolysis: An acidic workup protonates the resulting zinc alkoxide, breaking the oxygen-zinc bond to yield the final β-hydroxy nitrile product and zinc(II) salts. wikipedia.orglibretexts.org
Cyanofluoromethylation Mediated by Samarium(II) Species
Samarium(II) iodide (SmI₂) is a mild, single-electron reductant widely used in organic synthesis. nih.gov Its reactivity can be tuned with additives, making it a versatile reagent for carbon-carbon bond formation. nih.gov A method for the cyanofluoromethylation of carbonyl compounds has been developed using a combination of samarium(II) species and this compound.
The proposed mechanism involves a single-electron transfer (SET) pathway. wikipedia.org
Electron Transfer: SmI₂ transfers an electron to this compound. This results in the cleavage of the carbon-chlorine bond and the formation of a samarium (III) species and a transient α-fluoro-α-cyano radical.
Second Electron Transfer: This radical intermediate is rapidly reduced by another equivalent of SmI₂ to form a nucleophilic organosamarium species, specifically a samarium α-fluoronitrile enolate.
Carbonyl Addition: The organosamarium reagent then acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone.
Protonation: Subsequent workup with a proton source yields the β-hydroxy-α-fluoronitrile product.
The use of additives like hexamethylphosphoramide (B148902) (HMPA) can significantly enhance the reduction potential of SmI₂, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.gov
Interactions with Organometallic Reagents
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are strong nucleophiles that readily react with the electrophilic carbon of nitriles. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Grignard reagent provides a pathway to fluorinated ketones.
The mechanism involves two main stages:
Nucleophilic Addition: The Grignard reagent adds across the carbon-nitrogen triple bond of this compound. masterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, and the π-electrons are pushed onto the nitrogen atom. This forms a new carbon-carbon bond and results in a magnesium salt of an imine (an iminate). masterorganicchemistry.com
Hydrolysis: The intermediate iminate is stable until an aqueous acid workup is performed. masterorganicchemistry.com The addition of acid protonates the nitrogen, forming an iminium ion. Water then attacks the iminium carbon, and after a series of proton transfers and the elimination of ammonia, the final ketone product is formed. masterorganicchemistry.com
Table 2: Reaction of this compound with a Grignard Reagent
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | This compound, Grignard Reagent (R-MgX) | Magnesium Iminate Salt | Nucleophilic addition of the Grignard reagent to the nitrile group. masterorganicchemistry.com |
| 2 | Magnesium Iminate Salt, Aqueous Acid (H₃O⁺) | Fluorinated Ketone | Hydrolysis of the intermediate to yield the final ketone product. masterorganicchemistry.com |
Reactivity and Transformation of Fluorinated Nitrile Systems
Superacid-Promoted Houben-Hoesch Reactions of Fluoro-Substituted Nitriles with Arenes
The Houben-Hoesch reaction is an acid-catalyzed acylation of electron-rich aromatic compounds (arenes) with nitriles to produce aryl ketones. wikipedia.orgnih.gov The reaction typically requires activated arenes like phenols or anilines because the intermediate nitrilium ions are only moderately electrophilic. nih.gov
However, the use of superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), dramatically enhances the reactivity of nitriles, allowing them to react even with non-activated arenes like benzene. nih.gov Fluorine substituents on the nitrile further increase the electrophilicity of the key intermediate.
The mechanism in a superacid medium is as follows:
Formation of Superelectrophile: In a superacid, the nitrile is diprotonated, forming a dicationic superelectrophile (R-C⁺=N⁺H₂). nih.gov The presence of an electron-withdrawing fluorine atom on the α-carbon further destabilizes the cation, making the nitrilium carbon exceptionally electrophilic.
Electrophilic Aromatic Substitution: This highly reactive superelectrophile attacks the arene ring in a manner analogous to a Friedel-Crafts acylation.
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final fluoro-substituted aryl ketone. nih.gov This method provides a direct route to valuable α-fluorinated ketones.
(3+2)-Cycloadditions of Fluorinated Nitrile Imines
The (3+2)-cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings, which are significant scaffolds in pharmaceuticals and agrochemicals. mdpi.com Fluorinated nitrile imines, such as those derived from trifluoroacetonitrile, are highly reactive 1,3-dipoles used extensively in these transformations. mdpi.comresearchgate.net These nitrile imines are typically not stable enough for isolation and are generated in situ from precursors like hydrazonoyl halides by treatment with a base. mdpi.comnih.gov
A general protocol involves the reaction of in-situ generated fluorinated nitrile imines with various dipolarophiles. acs.orgresearchgate.net For instance, the reaction with enones, such as chalcones, proceeds in a fully regio- and diastereoselective manner to yield trans-configured 5-acyl-pyrazolines. acs.orgresearchgate.net These intermediate pyrazolines can then be aromatized, often using an oxidant like manganese dioxide (MnO₂), to produce substituted pyrazoles. acs.orgresearchgate.netacs.org The reaction outcome can be influenced by the solvent, leading to different pyrazole (B372694) derivatives. acs.orgresearchgate.netacs.org
The versatility of this method is demonstrated by the wide range of dipolarophiles that successfully react with fluorinated nitrile imines. These include not only electron-deficient olefins but also electron-rich systems like enamines and vinyl ethers, as well as quinones and thiochalcones. nih.govbeilstein-journals.org
Table 1: Examples of (3+2)-Cycloaddition Reactions with Fluorinated Nitrile Imines Note: The following examples use trifluoroacetonitrile-derived imines as representative fluorinated nitrile imines.
| Dipolarophile | Nitrile Imine Precursor | Product Type | Key Findings | Citations |
|---|---|---|---|---|
| Chalcones | Hydrazonoyl Bromides | 5-Acylpyrazolines, Pyrazoles | Fully regio- and diastereoselective cycloaddition. Subsequent oxidation yields pyrazoles. | acs.org, acs.org, nih.gov |
| 1,4-Quinones | Hydrazonoyl Bromides | Fused Pyrazoles | Reaction proceeds via initial cycloadducts which undergo spontaneous aerial oxidation. | beilstein-journals.org |
| Levoglucosenone | N-Aryl Hydrazonoyl Halides | Polycyclic Pyrazolines | Highly stereoselective reaction yielding stable exo-cycloadducts. | mdpi.com |
| Trifluoroacetonitrile (CF₃CN) | Hydrazonyl Chloride | 5-Trifluoromethyl 1,2,4-Triazoles | Regioselective cycloaddition for the synthesis of triazoles under mild conditions. | nih.gov |
Halogenation and Dehydrochlorination Reaction Dynamics
Halogenation and dehydrohalogenation are fundamental reactions in organic chemistry that modify the structure and reactivity of molecules. wordpress.comtestbook.com In the context of this compound, these reactions are crucial for both its synthesis and its subsequent use as a chemical precursor.
The dehydrohalogenation of more highly halogenated compounds can serve as a synthetic route to this compound. Conversely, this compound itself can undergo dehydrohalogenation to generate reactive intermediates. iit.edu It has been identified as a precursor to cyanofluoromethylene, a reactive species formed through a dehydrohalogenation process. iit.edu
Furthermore, this compound can participate in halogenation or related reactions. For example, its reaction with potassium tert-butoxide and phenylmercuric chloride in THF results in the formation of phenylmercurated chloro(fluoro)acetonitrile. This demonstrates the ability of the carbon atom bearing the halogens to be functionalized further.
Table 2: Halogenation and Dehydrohalogenation Reactions
| Starting Material | Reagents | Product | Reaction Type | Citations |
|---|---|---|---|---|
| This compound | Potassium tert-butoxide, Phenylmercuric chloride | Phenylmercurated chloro(fluoro)acetonitrile | Functionalization/Halogenation | |
| Halogenated Precursors | - | This compound | Dehydrohalogenation | iit.edu |
| This compound | Base | Cyanofluoromethylene (intermediate) | Dehydrohalogenation | iit.edu |
Mechanisms of Chemical Decomposition and Transformation
The chemical stability and decomposition pathways of halogenated acetonitriles are of significant interest, particularly for their role as disinfection byproducts in water. researchgate.netwho.int The decomposition of these compounds can be influenced by factors such as pH and temperature. researchgate.net For instance, dihaloacetonitriles are known to be unstable in aqueous solutions, especially under alkaline conditions, and their decomposition rate is enhanced by increased temperature. researchgate.net
The transformation of this compound can also occur through metabolic pathways or under specific chemical conditions. The metabolism of haloacetonitriles (HANs) is known to involve enzymes such as mixed-function oxidases and glutathione (B108866) S-transferases (GST), which can lead to either detoxification or bioactivation. nih.gov Oxidative stress and the generation of reactive oxygen species (ROS) may also contribute to the degradation and formation of reactive intermediates from HANs. nih.gov
In synthetic contexts, the transformation of this compound into other valuable compounds is a key aspect of its chemistry. Its role as a precursor for cyanofluoromethylene is one such transformation. iit.edu Additionally, the decomposition of related starting materials has been observed under certain reaction conditions, such as the partial decomposition of hydrazonoyl bromide precursors during cycloaddition reactions. beilstein-journals.org The hydrated electron (eₐq⁻) reacts rapidly with haloacetonitriles, leading to the formation of a halide ion and a corresponding carbon-centered radical, indicating a potential pathway for reductive degradation. acs.org
Computational and Theoretical Investigations
Quantum Chemical Approaches to Chlorofluoroacetonitrile Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. ornl.govuol.de By solving approximations of the Schrödinger equation, these methods can model the behavior of electrons and nuclei, offering deep insights into molecular stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. tandfonline.comworldscientific.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying a range of molecular properties. nrel.gov For this compound, DFT calculations can elucidate key structural and electronic parameters.
By applying a functional like B3LYP with a suitable basis set such as 6-31G(d,p), researchers can optimize the molecular geometry to find the most stable conformation. worldscientific.comresearchgate.net From this optimized structure, a variety of properties can be determined. tandfonline.com These include:
Electronic Energies: The total energy, which relates to the molecule's thermodynamic stability.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. worldscientific.com A smaller gap suggests the molecule is more likely to be reactive.
Vibrational Frequencies: These calculations predict the molecule's infrared (IR) spectrum, which can be used to identify the compound experimentally. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. researchgate.net
Illustrative data that could be generated for this compound using DFT is presented in the table below.
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.0 eV |
| Dipole Moment | Measure of the net molecular polarity | 2.5 D |
| Total Energy | Ground state energy of the molecule | -647 Hartrees |
Note: The values in this table are illustrative examples of what DFT calculations would produce and are not based on published experimental data for this compound.
The this compound molecule (CHFClCN) possesses a chiral center at the alpha-carbon, meaning it exists as two non-superimposable mirror images, or enantiomers. Computational methods can be used to investigate phenomena that are sensitive to this chirality.
Recent theoretical work has explored how the indirect coupling between nuclear spins can have a chiral component, a phenomenon that could be probed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This chirality-dependent spin-spin coupling arises from the interaction between nuclear spins and the molecule's electronic states, influenced by spin-orbit coupling. nih.gov For a chiral molecule like this compound, this effect could lead to enantiospecific differences in NMR spectra without the need for external chiral agents. nih.gov
DFT calculations are employed to compute the J-coupling, or indirect spin-spin coupling constants, between different nuclei in the molecule. taylorandfrancis.com Theoretical studies have shown that these J-couplings can depend on the specific enantiomer being analyzed. nih.gov The table below illustrates the types of spin-spin coupling constants that would be calculated for this compound to investigate these chirality-sensitive effects.
| Coupling Constant | Description | Illustrative Value (Hz) |
| J(H-F) | Coupling between Hydrogen and Fluorine nuclei | 45.0 |
| J(H-C) | Coupling between Hydrogen and the chiral Carbon | 150.0 |
| J(C-F) | Coupling between the chiral Carbon and Fluorine | -180.0 |
| J(C-Cl) | Coupling between the chiral Carbon and Chlorine | 15.0 |
| J(C-N) | Coupling between the chiral Carbon and Nitrogen | 5.0 |
Note: The values in this table are illustrative examples based on typical ranges for such couplings and are not specific to this compound.
Theoretical Modeling of Fluorinated Nitrile Reactivity and Interactions
Computational modeling extends beyond single-molecule properties to predict how fluorinated nitriles like this compound behave in complex chemical environments, such as in solution or at interfaces, which is particularly relevant for applications in materials science and electrochemistry.
Nitrilium ions ([R-C≡N-R']+) are highly reactive intermediates involved in numerous organic reactions, including the Beckmann rearrangement and the Ritter reaction. vu.nl They can be generated from nitriles and serve as powerful synthons for creating nitrogen-containing heterocycles. vu.nl
Theoretical calculations can provide significant insights into the formation and stability of the nitrilium ion derived from this compound. Computational studies on the reactions of halogenated acetals have shown that fluorine atoms can strongly destabilize adjacent carbocation-like centers, which suggests that the formation of a nitrilium ion from this compound would be influenced by the competing electronic effects of the chlorine and fluorine substituents. acs.org DFT calculations can be used to model the reaction pathway for nitrilium ion formation, determining the activation energies and the geometry of the transition states and intermediates involved. mdpi.com Such studies help to understand the feasibility and kinetics of reactions proceeding through this intermediate. vu.nlmdpi.com
Fluorinated nitriles are of interest as components of electrolytes for high-energy-density batteries due to their potential for high oxidative stability. researchgate.net Computational studies are crucial for understanding how a solvent molecule like this compound would behave in an electrolyte system. acs.orgacs.org
Molecular dynamics (MD) simulations and DFT calculations can be used to study the solvation structure of lithium ions (Li+) in a this compound-based electrolyte. researchgate.netrsc.org These models predict the coordination number of the solvent molecules around the Li+ ion and the binding energies, which determine the ease of Li+ desolvation at the electrode surface—a key step in battery performance. acs.orgresearchgate.net Studies on similar fluorinated nitriles have shown that they can lead to a "weakly solvated" structure, which facilitates faster Li+ kinetics. acs.orgacs.org
Furthermore, computational models can assess the interfacial compatibility with electrodes. acs.org DFT calculations of the highest occupied and lowest unoccupied molecular orbital (HOMO and LUMO) energy levels can indicate the reductive and oxidative stability of the nitrile at the anode and cathode surfaces, respectively. acs.org
First-principles calculations are a powerful tool for predicting the electrochemical stability window of electrolyte materials. researchgate.netrsc.org The electrochemical stability window is the range of voltages over which the electrolyte remains stable without being oxidized or reduced.
For a molecule like this compound, its stability can be assessed computationally by calculating its oxidation and reduction potentials. tudelft.nlmdpi.com These calculations involve determining the energy change associated with the removal or addition of an electron. The intrinsic oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy. acs.orgtudelft.nl
Recent computational schemes go beyond just the properties of the isolated solvent molecule and also consider the reaction pathways of decomposition products at the electrode surfaces. tudelft.nl These methods provide a more accurate prediction of the functional stability window in a real battery environment. researchgate.nettudelft.nl The table below illustrates the kind of data that would be generated from such a computational analysis for a potential electrolyte solvent.
| Parameter | Description | Illustrative Value (V vs. Li/Li+) |
| Oxidation Potential | The potential at which the molecule is oxidized | 5.5 V |
| Reduction Potential | The potential at which the molecule is reduced | 0.8 V |
| Electrochemical Window | The voltage range of stability (Oxidation - Reduction) | 4.7 V |
Note: The values in this table are illustrative and represent the type of predictions made by computational electrochemical studies, not verified data for this compound.
Molecular Dynamics and Simulation Studies
Configurational Analysis of Molecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structure, dynamics, and intermolecular interactions of halogenated nitriles like this compound at an atomistic level. aip.org These simulations provide a microscopic picture that complements experimental findings, helping to validate and refine the force fields used to describe molecular behavior. aip.orgacs.org
For small halogenated molecules, MD simulations can reveal detailed information about their interactions in solution. A combined experimental and computational study on fluoroacetonitrile (B113751) (FACN) in water used MD simulations to probe the solvent structure and dynamics. aip.org The simulations provided evidence for a well-defined hydrogen bond between the fluorine atom of FACN and the hydrogen of a water molecule (CF–HOH), with a population of 25%. aip.org This kind of specific interaction analysis is crucial for understanding the behavior of fluorinated compounds in biological or chemical systems. The study also highlighted the importance of the chosen computational method; mixed quantum mechanical/molecular mechanics (QM/MM) simulations better reproduced the experimental infrared spectra compared to classical force fields using multipolar interactions. aip.org
The development of accurate force fields is a critical aspect of performing meaningful MD simulations, especially for halogenated compounds where phenomena like halogen bonding can be significant. cnr.it Halogen atoms often feature a "σ-hole," a region of positive electrostatic potential on the outer side of the halogen, which can lead to attractive, non-covalent interactions. cnr.it Standard force fields often fail to capture this effect. Advanced computational methods focus on creating quantum-mechanically derived force fields that explicitly include parameters for σ-holes, leading to a more accurate representation of intermolecular interaction energies and configurations for halogenated acetonitriles. cnr.it
MD simulations are also used to analyze conformational preferences and the influence of the solvent on molecular structure. auremn.org.br By calculating the energies of different conformers (e.g., cis and trans) in various solvents, simulations can determine conformer population ratios. auremn.org.br While not specific to this compound, studies on related molecules like fluoroacetone (B1215716) show that although orbital interactions might favor one conformer, steric and electrostatic interactions often dominate, and the solvent polarity can shift the equilibrium between conformers. auremn.org.br This type of configurational analysis is essential for predicting the dominant structures of flexible molecules in different environments.
The table below summarizes key parameters and findings from representative simulation studies on related halogenated nitriles, illustrating the type of data generated through these computational investigations.
| System Studied | Simulation Method | Key Interaction Analyzed | Primary Finding | Citation |
| Fluoroacetonitrile (FACN) in Water | MD with QM/MM and Multipolar Force Fields | CF–HOH Hydrogen Bond | Evidence of a stable hydrogen bond with a 25% population; QM/MM simulations provided better spectral agreement. | aip.org |
| Halogenated Acetonitriles | Force Field Development with QM | Halogen Bonding (σ-hole) | Standard force fields are inaccurate; inclusion of explicit σ-hole parameters improves energy calculations. | cnr.it |
| Acetonitrile (B52724) with Ions | MD with Polarizable Force Field | Solvation and Complexation | Used to study the conformation and binding of crown ethers with various ions in acetonitrile solvent. | nih.gov |
| Fluoroacetone | Theoretical Calculations (NBO) | Conformational Stability | Steric and electrostatic interactions override orbital interactions, determining the most stable conformer. | auremn.org.br |
Advanced Spectroscopic Characterization Methods
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental to identifying the functional groups and characterizing the molecular vibrations of chlorofluoroacetonitrile. aps.org These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational motions. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, IR spectra provide direct evidence for its key structural features. thieme-connect.com The analysis of its IR spectrum allows for the identification of characteristic absorption bands corresponding to the nitrile, C-H, C-F, and C-Cl bonds.
Computer simulations and experimental studies on fluorochloroacetonitriles have been conducted to interpret their far-infrared spectra. upitec.org While specific frequencies from comprehensive studies are proprietary or embedded in broader research, the expected absorption regions for the principal functional groups can be tabulated based on established spectroscopic principles. umich.edumdpi.com For instance, the nitrile group (C≡N) typically exhibits a sharp, intense absorption band. The presence of electronegative fluorine and chlorine atoms attached to the alpha-carbon influences the exact position of these vibrational bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium to Strong, Sharp |
| C-H | Stretching | 2900 - 3100 | Medium |
| C-F | Stretching | 1000 - 1400 | Strong |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy serves as a complementary technique to IR spectroscopy. chemistry-chemists.com It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa. researchgate.net For this compound, the symmetrical stretching of the C≡N bond is expected to be particularly prominent in the Raman spectrum. Although specific Raman data for this compound is not detailed in foundational literature, its application provides critical insights into the molecule's vibrational framework. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework and probing the electronic environment of specific atoms within a molecule. For this compound, NMR studies involving ¹H, ¹³C, and ¹⁹F nuclei are essential for its complete characterization. thieme-connect.com
Proton (¹H) NMR Applications
Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atom in this compound. The molecule contains a single, chiral proton attached to the carbon bearing both a chlorine and a fluorine atom. The ¹H NMR spectrum is therefore expected to be relatively simple, consisting of a single resonance signal.
This signal, however, provides a wealth of structural information due to spin-spin coupling. The proton couples to the adjacent fluorine atom (spin I = 1/2), splitting the proton signal into a doublet. This characteristic coupling is a definitive indicator of the H-C-F linkage. The chemical shift (δ) of this proton is significantly influenced by the electronegativity of the adjacent halogen atoms and the nitrile group, typically appearing in a downfield region. carlroth.com
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon backbone of this compound. The molecule possesses two distinct carbon atoms: the α-carbon (CHFCl) and the nitrile carbon (C≡N).
Both carbon signals are subject to coupling with the fluorine atom, providing further structural confirmation.
α-Carbon (CHFCl): This carbon's resonance will be split into a doublet due to one-bond coupling (¹J_CF) with the fluorine atom. Its chemical shift is influenced by the attached H, F, Cl, and CN groups.
Nitrile Carbon (C≡N): This carbon is two bonds away from the fluorine atom and will exhibit a smaller doublet splitting due to two-bond coupling (²J_CF). The chemical shift of the nitrile carbon is characteristic of the C≡N functional group. thieme-connect.com
| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant |
|---|---|---|---|
| CHFCl | ~70 - 90 | Doublet | ¹J_CF (large) |
| C≡N | ~110 - 120 | Doublet | ²J_CF (small) |
Fluorine-19 (¹⁹F) NMR for Fluorine Environments and Reaction Monitoring
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Given that ¹⁹F has a nuclear spin of 1/2 and a natural abundance of 100%, ¹⁹F NMR provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum consists of a single resonance, as there is only one fluorine environment.
This resonance is split into a doublet due to coupling with the vicinal proton (²J_HF). The chemical shift is reported relative to an external standard, such as trichlorofluoromethane (B166822) (CFCl₃). thieme-connect.com ¹⁹F NMR is particularly useful for monitoring reactions involving this compound, such as its use in samarium(II) iodide-promoted cyanofluoromethylation reactions. thieme-connect.com The disappearance of the reactant's characteristic doublet and the appearance of new fluorine signals corresponding to the product provide a direct and quantitative measure of reaction progress.
Two-Dimensional (2D) NMR Techniques
While one-dimensional Nuclear Magnetic Resonance (NMR) provides fundamental information on the chemical environment of magnetically active nuclei, 2D NMR spectroscopy offers deeper insights into the molecular structure by correlating different nuclei through their scalar couplings or spatial proximity. ipb.ptslideshare.net For a molecule like this compound (C₂HClFN), which contains ¹H, ¹³C, ¹⁹F, and ¹⁴N nuclei, various 2D NMR experiments can be employed to confirm its connectivity and structure.
The 2D NMR experiment is a process that involves a sequence of time intervals: preparation, evolution, and detection, with an optional mixing time before detection. libretexts.org By systematically increasing the evolution time (t₁), a series of free induction decay (FID) signals are collected during the detection time (t₂), creating a data matrix s(t₁,t₂). libretexts.org A two-dimensional Fourier transform of this matrix yields the 2D spectrum. libretexts.org
Key 2D NMR experiments applicable to this compound include:
HETCOR (Heteronuclear Correlation Spectroscopy): Experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.
HSQC: This experiment would show a correlation peak between the single proton (¹H) and the carbon atom to which it is directly attached. This provides an unambiguous assignment of the protonated carbon. ipb.pt
HMBC: This technique reveals correlations between nuclei separated by two or three bonds (long-range couplings). ipb.pt For this compound, an HMBC spectrum would be expected to show correlations from the proton to both the nitrile carbon (-C≡N) and the quaternary carbon (-CHFCl), confirming the molecular backbone.
COSY (Correlation Spectroscopy): While ¹H-¹H COSY is not applicable due to the presence of only a single proton, heteronuclear COSY experiments like ¹H-¹⁹F COSY could confirm the coupling between the proton and the fluorine atom on the same carbon. libretexts.org
These techniques are instrumental in piecing together the molecular fragments identified in 1D spectra, providing definitive structural elucidation. libretexts.org
Mass Spectrometry (MS) for Molecular and Fragment Identification
General Principles and Applications
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. iancas.org.indanaher.com The basic principle involves ionizing a sample's molecules, separating the resulting ions based on their m/z ratio in an electric or magnetic field, and then detecting them. acdlabs.com The resulting mass spectrum plots ion intensity against the m/z ratio, providing information on the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. danaher.comacdlabs.com
For this compound, MS can be used to:
Determine Molecular Weight: The molecular ion peak (M⁺) would confirm the compound's molar mass.
Analyze Isotopic Distribution: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would result in a characteristic M+2 peak, where the peak for the ion containing ³⁷Cl is about one-third the intensity of the peak for the ion containing ³⁵Cl. This isotopic signature is a key identifier for chlorine-containing compounds.
Elucidate Structure: The fragmentation pattern provides structural information. Bombardment with electrons in the ion source can break covalent bonds, leading to the formation of smaller, stable fragment ions.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Chemical Formula | Predicted m/z (for ³⁵Cl, ¹⁹F, ¹²C, ¹⁴N) |
|---|---|---|
| Molecular Ion | [C₂HClFN]⁺ | 93.5 |
| Loss of Cl | [C₂HFN]⁺ | 58 |
| Loss of CN | [CHFCl]⁺ | 67.5 |
| Loss of F | [C₂HClN]⁺ | 74.5 |
This table is illustrative and based on general fragmentation principles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edunist.gov It is ideal for separating and identifying volatile and semi-volatile compounds in a mixture. thermofisher.com
The process involves:
Injection and Vaporization: The sample mixture is injected into the GC, where it is vaporized. etamu.edu
Separation: A carrier gas (e.g., helium) moves the vaporized components through a capillary column. thermofisher.com Separation occurs based on the compounds' different boiling points and affinities for the column's stationary phase. etamu.edu Components with lower boiling points and less interaction with the stationary phase elute first. etamu.edu
Detection and Identification: As each separated component elutes from the GC column, it enters the mass spectrometer. thermofisher.com The MS generates a mass spectrum for each component, allowing for its identification. libretexts.org
In the context of this compound, GC-MS is invaluable for detecting its presence in complex reaction mixtures or environmental samples. nist.gov The GC provides a retention time specific to this compound under the given analytical conditions, while the MS provides a confirmatory mass spectrum. libretexts.org This dual identification significantly enhances analytical confidence.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. azooptics.comlibretexts.org The energy of the absorbed light corresponds to the energy difference between these orbitals, providing insight into the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups). wikipedia.orgmsu.edu
For this compound, the primary chromophore is the nitrile group (-C≡N). The possible electronic transitions include:
n → π* (n-to-pi-star) transition: This involves the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital of the C≡N triple bond. These transitions are typically of lower energy and can occur in the near-UV region. wikipedia.org
σ → σ* (sigma-to-sigma-star) transition: This involves exciting an electron from a σ bonding orbital to a σ* antibonding orbital. These are high-energy transitions and would occur in the far-UV region, often below the typical measurement range of standard spectrophotometers (<200 nm). wikipedia.org
The presence of halogen atoms (chlorine and fluorine) can also influence the spectrum. Their lone pair electrons can participate in n → σ* transitions, which may also appear in the UV region. The UV-Vis spectrum of this compound would be characterized by specific absorption maxima (λ_max) corresponding to these transitions, which can be useful for quantitative analysis and for studying reactions involving the nitrile group. researchgate.net
Table 2: Potential Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
|---|---|---|
| n → π* | Nitrogen lone pair → C≡N π* | Near UV (e.g., >200 nm) |
| n → σ* | Halogen lone pair → C-Halogen σ* | Far UV (e.g., ~200 nm) |
This table presents expected transitions based on molecular structure.
Other Specialized Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about elemental composition and chemical states. phi.comresearchgate.net The sample surface is irradiated with X-rays, causing the emission of core-level electrons. researchgate.net The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of a specific element and its chemical environment. phi.comresearchgate.net
An XPS analysis of this compound would yield peaks corresponding to the core levels of each constituent element: C 1s, N 1s, F 1s, and Cl 2p. The high resolution of XPS could potentially distinguish between the two different carbon environments (the -CHFCl carbon and the -C≡N carbon) due to differences in their chemical shifts. The binding energies provide valuable information on the molecule's electronic structure and bonding. nist.gov XPS is particularly useful for studying the interaction of this compound with surfaces, for instance, in catalysis or materials science. phi.com
Time-resolved spectroscopy
Time-resolved spectroscopy is used to study dynamic processes that occur on very short timescales, from femtoseconds to seconds. wikipedia.org It typically employs a "pump-probe" technique, where an initial laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) monitors the changes in the sample's spectroscopic properties over time. rp-photonics.com This allows for the observation of transient species like excited states or reaction intermediates. researchgate.net
Research involving this compound has utilized its properties in photoinduced electron transfer (PET) reactions. acs.org Time-resolved techniques could be applied to directly observe the dynamics of these processes. For example, transient absorption spectroscopy could monitor the formation and decay of radical anions or other intermediates when this compound accepts an electron after photoexcitation of a donor molecule. rp-photonics.commpg.de
Photoluminescence
Photoluminescence is the emission of light from a substance after it has absorbed photons. While this compound itself is not expected to be strongly luminescent, its interactions can be studied using photoluminescence techniques.
Studies have shown that nitriles, as a class of compounds, can act as quenchers in photoluminescence experiments. acs.org For example, in reactions involving photo-excited species like samarium(II) iodide (SmI₂), the presence of this compound could quench the luminescence of the excited SmI₂. This quenching occurs via a photoinduced electron transfer (PET) process, where the excited donor transfers an electron to the this compound. By measuring the decrease in luminescence intensity as a function of the quencher (this compound) concentration, one can determine the rate constants and efficiency of this electron transfer process. acs.org
Industrial and Material Science Applications of Fluorinated Nitriles
Utilization in Polymer Chemistry and Advanced Materials
The incorporation of fluorinated nitrile moieties into polymer structures leads to materials with enhanced thermal, mechanical, and dielectric properties. These characteristics are leveraged in the creation of advanced materials for demanding applications in electronics, aerospace, and communications.
Fluorinated Aromatic Ether Nitrile Linkages in High-Performance Thermoplastics
Fluorinated poly(aryl ether nitrile)s (FPENs) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and desirable dielectric properties. mdpi.comresearchgate.net These polymers are synthesized via nucleophilic aromatic substitution polymerization. researchgate.netresearchgate.net The introduction of fluorine atoms, often as trifluoromethyl (-CF3) groups, and bulky structures like cyclohexyl groups into the polymer backbone can lower the dielectric constant and improve solubility. researchgate.net These materials are promising for use in microelectronic devices, particularly for 5G communication technology, where low dielectric constant (low-k) materials are required to ensure high-speed signal transmission. researchgate.netrsc.org Research has focused on designing FPENs with specific pendant groups to optimize their properties for applications in high-frequency printed circuit boards and integrated circuits. researchgate.net
Table 1: Properties of Fluorinated Poly(aryl ether nitrile)s (FCPEN)
| Property | Value | Reference |
|---|---|---|
| Dielectric Constant (at 1 MHz) | 2.96 | researchgate.net |
| Dielectric Loss (at 1 MHz) | 3.95 × 10⁻³ | researchgate.net |
| 5% Weight Loss Temperature (Td5%) | 489 °C | researchgate.net |
Fluid Fluoropolymers as Specialty Lubricants
Fluorinated polymers are widely used as specialty lubricants in demanding environments where conventional hydrocarbon-based lubricants fail, such as in the aerospace, automotive, and nuclear industries. maconresearch.comengineering.com Compounds like perfluoropolyether (PFPE) and polytetrafluoroethylene (PTFE) form the basis of many advanced oils and greases. researchgate.netgoogle.com These materials exhibit exceptional thermal stability over a broad range of temperatures, from as low as -75°C to over 400°C. engineering.com They are also chemically inert, non-flammable, and insoluble in most common solvents. maconresearch.comengineering.com PTFE is often used as a solid additive in greases to reduce friction and wear, owing to its extremely low coefficient of friction. researchgate.net The combination of PFPE oils and PTFE thickeners creates lubricants with unique properties suitable for critical applications, including oxygen service valves and aircraft instrumentation. maconresearch.comengineering.com
Application in Electronic Conducting Materials and Coating Additives
Fluorinated nitrile-based polymers are key candidates for advanced electronic materials, primarily due to their low dielectric constants and low dielectric loss. researchgate.net Porous fluorinated polyarylene ether nitrile (FPEN) films have been developed that exhibit ultralow permittivity. rsc.org The combination of low molar polarity from fluorinated groups and an engineered porous structure results in materials with a dielectric constant below 1.40. rsc.org These properties are crucial for fabricating microelectronic components for 5G communication systems. researchgate.netrsc.org Furthermore, these materials demonstrate excellent durability and hydrophobicity, maintaining their low dielectric properties even in humid environments. rsc.org
Role in Energy Storage Technologies
Fluorinated nitriles are emerging as critical components in the electrolytes for high-energy-density and high-voltage batteries, such as lithium-ion and lithium/fluorinated carbon (Li/CFx) batteries. acs.orgacs.org Conventional carbonate-based electrolytes often suffer from flammability and instability at high potentials. researchgate.net Nitrile compounds, due to their high dielectric constant and excellent oxidative stability, are considered ideal for optimizing electrolytes in high-voltage systems. cip.com.cn
The fluorination of nitriles further enhances their utility by improving compatibility with lithium metal anodes and enhancing wettability with separators and cathodes. acs.org For example, 3-(2,2,3,3,3-pentafluoropropoxy) propanenitrile (F5EON) has been used as an electrolyte cosolvent in Li/CFx batteries. acs.orgacs.org This fluorinated nitrile-based electrolyte forms a weakly solvated structure that facilitates faster lithium-ion diffusion and reduces charge-transfer resistance. acs.org As a result, batteries using this electrolyte can deliver significantly higher energy density at high current densities compared to those with standard electrolytes. acs.org These novel fluorinated nitrile electrolytes are often non-flammable, addressing key safety concerns in modern battery technologies. researchgate.net
Table 2: Performance of Li/CFx Battery with Fluorinated Nitrile Electrolyte
| Electrolyte Composition | Current Density | Energy Density | Reference |
|---|---|---|---|
| 1.0 M LiBF₄ in PC/DME (Baseline) | 1000 mA·g⁻¹ | 1348 Wh·kg⁻¹ | acs.org |
Fluorinated Nitriles as Electrolyte Components in Batteries
Fluorinated nitriles are gaining significant attention as components in electrolytes for high-energy-density lithium-ion batteries due to their advantageous physicochemical properties. Their high oxidative stability and dielectric constants make them suitable for high-voltage applications, addressing the limitations of conventional carbonate-based electrolytes. oaepublish.com The introduction of fluorine into the nitrile molecular structure enhances electrochemical stability and can improve the safety characteristics of the electrolyte, such as flame retardancy. oaepublish.com
Research has shown that fluorinated nitrile-based electrolytes can form a stable solid electrolyte interphase (SEI) on the anode, which is crucial for the battery's cycle life and safety. oaepublish.com For instance, they are being investigated to improve the performance of lithium metal batteries, which are often hindered by issues like dendrite growth and unstable SEI formation. researchgate.net Functionalized fluorinated electrolytes can also extend the operational temperature range of batteries, particularly enhancing low-temperature performance by lowering the freezing point of the solvent and improving ionic conductivity. oaepublish.com
The table below illustrates the impact of a fluorine-free electrolyte compared to a highly fluorinated one on battery performance, highlighting the ongoing research to optimize electrolyte formulations.
Table 1: Performance Comparison of Fluorinated vs. Fluorine-Free Electrolytes
| Metric | Highly Fluorinated Electrolyte (LP57 + FEC + VC) | Fluorine-Free Electrolyte (LiBOB + VC) |
|---|---|---|
| Initial Discharge Capacity (C/10) | Lower than Fluorine-Free | 147 mAh g-1 |
| Capacity Retention (after 200 cycles) | 76.5% | 84.4% |
| Coulombic Efficiency (after 200 cycles) | Lower than Fluorine-Free | 99.51% |
Data derived from studies on LiNi1/3Mn1/3Co1/3O2/Silicon–Graphite (B72142) cells. nih.gov
Strategies for Fluorine-Free Electrolytes in Battery Research
Despite the performance benefits of fluorinated compounds, there is a significant research push toward developing fluorine-free electrolytes. This trend is driven by growing environmental and safety concerns associated with fluorinated substances. rsc.org Traditional lithium-ion batteries often use fluorinated compounds like polyvinylidene fluoride (B91410) (PVDF) binders and lithium hexafluorophosphate (B91526) (LiPF₆) salts. sciencedaily.comeurekalert.org A major issue with this system is the release of highly toxic and corrosive hydrogen fluoride (HF) gas, which degrades battery performance and poses safety risks. nih.goveurekalert.org
Furthermore, many fluorinated organic additives are classified as per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence and potential health risks. bohrium.comtandfonline.comazocleantech.com Upcoming environmental regulations, such as those from the European Union, are expected to restrict the use of PFAS, accelerating the need for sustainable alternatives. sciencedaily.comeurekalert.org
Key strategies in fluorine-free electrolyte research include:
Alternative Salts: Replacing LiPF₆ with fluorine-free salts like lithium bis(oxalato)borate (LiBOB). LiBOB demonstrates higher thermal stability and its decomposition products are less toxic. nih.gov It can form a stable SEI on graphite anodes, contributing to good cycling stability. nih.gov
Novel Binders and Solvents: Developing non-fluorinated binders, such as aromatic polyamides (APA), to replace PVDF. sciencedaily.comeurekalert.org These are often paired with fluorine-free electrolyte systems, like those based on lithium perchlorate (B79767) (LiClO₄), to create entirely fluorine-free batteries. sciencedaily.comeurekalert.org
Additive Development: Incorporating non-fluorinated additives that can form a robust SEI layer, similar to the function of fluorinated additives like fluoroethylene carbonate (FEC), but without the associated environmental drawbacks. nih.gov
Research has demonstrated that full cells using a fluorine-free electrolyte with LiBOB can achieve higher discharge capacities and better capacity retention over 200 cycles compared to cells with highly fluorinated electrolytes. nih.govacs.org
Dielectric Gas Applications
Fluoronitriles are being actively investigated as sustainable alternatives to sulfur hexafluoride (SF₆), a potent greenhouse gas widely used as a gaseous dielectric medium in high-voltage equipment like circuit breakers and gas-insulated switchgear. researchgate.net SF₆ has an extremely high global warming potential (GWP), making its replacement a critical environmental goal.
Compounds such as C₄F₇N have shown excellent dielectric strength, approximately twice that of SF₆. However, they often have higher boiling points, necessitating their use in mixtures with carrier gases like carbon dioxide (CO₂) or nitrogen (N₂) to prevent liquefaction at typical operating pressures and temperatures. These mixtures offer a significant reduction in GWP while maintaining strong insulation performance.
Research into C₄F₇N/CO₂ mixtures has shown that even with a low concentration of the fluoronitrile component, the dielectric strength can be substantial. For example, a mixture with just 5% C₄F₇N can achieve a dielectric strength that is about 75% that of pure SF₆ under certain conditions. This makes fluoronitrile mixtures a viable and more environmentally friendly option for high-voltage applications.
Table 2: Comparison of Dielectric Gas Properties
| Gas | Dielectric Strength (Relative to SF₆) | Global Warming Potential (GWP, 100-year) | Atmospheric Lifetime (Years) |
|---|---|---|---|
| SF₆ | 1.0 | ~23,500 | ~3,200 |
| C₄F₇N (Fluoronitrile) | ~2.2 | ~2,210 | ~35 |
| C₄F₇N/CO₂ Mixture | Variable (depends on ratio) | Significantly lower than SF₆ | Significantly lower than SF₆ |
Strategic Intermediates in Chemical Synthesis
Chlorofluoroacetonitrile, due to its structure containing both halogen and nitrile functional groups, serves as a valuable strategic intermediate in organic synthesis. The electron-withdrawing nature of the nitrile and halogen groups makes the molecule reactive and useful for constructing more complex chemical structures.
Though specific research on this compound is specialized, the utility of related compounds like chloroacetonitrile (B46850) provides a strong parallel. Chloroacetonitrile is widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ketonepharma.com Its reactivity allows it to be a key precursor in various chemical reactions, including nucleophilic substitutions and cyclizations, to introduce the cyanomethyl group into a target molecule. ketonepharma.com
Similarly, this compound can be employed in the synthesis of:
Active Pharmaceutical Ingredients (APIs): Its functional groups can be modified to build the complex scaffolds required for modern drugs. nih.govnih.govbeilstein-journals.org
Agrochemicals: It can serve as a starting material for creating new pesticides and herbicides. ketonepharma.com
Specialty Materials: The unique properties imparted by the fluorine and nitrile groups make it a candidate for synthesizing materials with specific thermal or electronic characteristics.
The presence of both a chloro and a fluoro group on the same carbon atom offers unique reactivity pathways, allowing chemists to selectively perform reactions and build stereogenic centers, which is crucial in the synthesis of chiral APIs. nih.gov
Environmental Chemical Behavior and Degradation Pathways
Persistence and Stability of Fluorinated Nitriles in the Environment
The persistence of fluorinated nitriles in the environment is significantly influenced by the inherent strength of the carbon-fluorine (C-F) bond. This section explores the factors contributing to their stability and resistance to degradation.
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of other carbon-halogen bonds. This exceptional strength is attributed to the high electronegativity of fluorine, which creates a highly polarized and short bond with carbon. This inherent stability makes fluorinated organic compounds, including fluorinated nitriles, generally resistant to natural degradation processes.
The stability of haloacetonitriles is influenced by the type and number of halogen atoms. Studies on various disinfection byproducts have shown that the hydrolytic stability of halogenated compounds generally follows the order F > Cl > Br > I, meaning that fluorinated compounds are the most resistant to hydrolysis. Therefore, the presence of a fluorine atom in chlorofluoroacetonitrile is expected to enhance its chemical stability compared to its non-fluorinated chlorinated analogue.
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-F | ~485 |
| C-Cl | ~340 |
| C-Br | ~285 |
| C-I | ~210 |
Similarly, their chemical resistance means they are not readily broken down by common environmental chemical reactions. The nitrile group itself can be susceptible to hydrolysis, but the presence of the electron-withdrawing fluorine atom can influence the reactivity of the entire molecule, potentially affecting the rate of such reactions.
Chemical Degradation Mechanisms of Fluorinated Organic Compounds
Despite their stability, fluorinated organic compounds can undergo degradation through several chemical pathways, primarily involving the cleavage of carbon-halogen bonds.
Hydrolysis is a key degradation pathway for haloacetonitriles in aquatic environments. The reaction typically involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbon atom of the nitrile group. This leads to the formation of a haloacetamide intermediate, which can then further hydrolyze to a haloacetic acid. The rate of hydrolysis for haloacetonitriles is pH-dependent, generally increasing with higher pH.
Defluorination, the cleavage of the C-F bond, is a critical step in the complete mineralization of fluorinated organic compounds. Due to the high energy of the C-F bond, this process is generally slow under natural environmental conditions. Abiotic defluorination can occur under specific conditions, such as in the presence of strong reducing agents or through photochemical reactions.
Biotic defluorination, carried out by microorganisms, is a significant pathway for the degradation of some fluorinated compounds. Certain bacteria possess enzymes, such as dehalogenases, that can cleave carbon-halogen bonds. However, the efficiency of these enzymes against highly fluorinated compounds can be limited. The presence of other functional groups, like the nitrile group in this compound, may influence the susceptibility of the C-F bond to enzymatic attack.
Analytical Methodologies for Environmental Monitoring of Halogenated Organics
The detection and quantification of halogenated organic compounds like this compound in environmental samples require sensitive and specific analytical methods. Given its expected volatility and polarity, methods suitable for other haloacetonitriles are likely applicable.
Gas chromatography (GC) coupled with a mass spectrometer (MS) is a widely used technique for the analysis of volatile organic compounds, including haloacetonitriles. For enhanced sensitivity and selectivity, particularly in complex environmental matrices like water, a triple quadrupole mass spectrometer (MS/MS) can be employed. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), which helps to concentrate the analytes and remove interfering substances.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique, especially for more polar and less volatile compounds. While some haloacetonitriles can be analyzed by LC-MS/MS, the volatility of this compound might make GC-MS a more suitable primary method.
| Analytical Technique | Typical Sample Preparation | Common Detector | Applicability for Halogenated Nitriles |
|---|---|---|---|
| Gas Chromatography (GC) | Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), Purge and Trap (P&T) | Mass Spectrometry (MS), Electron Capture Detector (ECD) | High - suitable for volatile and semi-volatile compounds. |
| Liquid Chromatography (LC) | Direct Injection, Solid-Phase Extraction (SPE) | Tandem Mass Spectrometry (MS/MS) | Moderate - suitable for polar and less volatile compounds. |
Combustion Ion Chromatography (CIC) for Halogen Analysis
Combustion Ion Chromatography (CIC) is a powerful and automated analytical technique for the determination of total halogen content (fluorine, chlorine, bromine, iodine) and sulfur in a wide array of sample types, including solids, liquids, and gases. eag.comyoutube.comqa-group.com This method is particularly valuable for environmental analysis and quality control, offering a reliable way to quantify halogenated compounds. qa-group.comthermofisher.com
The process begins with the complete high-temperature pyrohydrolytic combustion of a sample in an oxygen-rich atmosphere (argon/oxygen). eag.com During this combustion, the organic matrix is destroyed, and the halogens present in the compound, such as the chlorine and fluorine in this compound, are converted into hydrogen halides (HX) and/or elemental halogens (X₂). eag.com These gaseous combustion products are then transferred to an absorption module where they are collected in an aqueous solution. eag.comelementallab.co.uk This solution, often containing hydrogen peroxide to ensure complete oxidation of sulfur compounds to sulfate, is then automatically injected into an ion chromatography (IC) system. thermofisher.com
Within the IC system, the ions (e.g., F⁻, Cl⁻) are separated on an analytical column based on their affinity for the column's stationary phase. eag.comelementallab.co.uk A conductivity detector then measures the concentration of each separated ion. eag.com Quantification is achieved by comparing the signal intensities from the sample to those of certified calibration standards. eag.com
The fully automated nature of CIC reduces sample preparation time, minimizes the risk of contamination, and enhances accuracy and precision. eag.comthermofisher.com It eliminates the need for hazardous chemicals often used in traditional sample digestion methods. eag.com While CIC provides the total concentration of each halogen, it does not provide information about the specific organic molecule from which the halogens originated. eag.com
Table 1: Overview of the Combustion Ion Chromatography (CIC) Process
| Step | Description | Purpose |
| 1. Sample Introduction | A small, weighed amount of the solid, liquid, or gas sample is placed into a sample boat. | To introduce a precise quantity of the material into the combustion system. |
| 2. Combustion | The sample undergoes complete pyrohydrolytic combustion at high temperatures (approx. 1000°C) in an Argon/Oxygen atmosphere. | To decompose the sample matrix and convert organically bound halogens into mineral acids (e.g., HCl, HF). eag.com |
| 3. Absorption | The gaseous products from the furnace are bubbled through an aqueous absorption solution. | To trap the halogenated combustion products in a liquid matrix suitable for injection into the IC. elementallab.co.uk |
| 4. Ion Chromatography | The absorption solution is injected into the IC system, where ions are separated on a column. | To separate the different halide ions (F⁻, Cl⁻, Br⁻, I⁻) from each other. eag.com |
| 5. Detection & Quantification | A conductivity detector measures the concentration of the separated ions as they elute from the column. | To quantify the amount of each halogen present in the original sample based on calibration standards. eag.comelementallab.co.uk |
Total Organic Halogen (TOX), Adsorbable Organic Halogen (AOX), and Extractable Organic Halogen (EOX) Methods
Group parameter methods, including Total Organic Halogen (TOX), Adsorbable Organic Halogen (AOX), and Extractable Organic Halogen (EOX), are essential for screening and quantifying halogenated organic compounds in environmental samples, particularly water and wastewater. These techniques provide a measure of the total amount of organically bound halogens rather than identifying individual compounds.
The fundamental principle of these methods involves three main stages:
Isolation: Organic halogens are separated from the inorganic halides in the sample matrix.
Combustion: The isolated organic material is combusted at high temperatures, converting the organically bound halogens into hydrogen halides (HX).
Detection: The resulting hydrogen halides are quantified, typically by microcoulometry.
Adsorbable Organic Halogen (AOX) The AOX method is predominantly used for aqueous samples like groundwater, surface water, and wastewater. In this procedure, organic compounds from the water sample are adsorbed onto activated carbon. After adsorption, the inorganic halides are washed away with a nitrate (B79036) solution. The activated carbon is then introduced into a furnace, where the adsorbed organic substances are combusted. The resulting hydrogen halides are quantified to determine the AOX value, expressed as µg/L of chloride equivalents.
Extractable Organic Halogen (EOX) The EOX method is applied to solid samples such as soil, sediment, and sludge, as well as fatty tissues. The procedure involves extracting the organic compounds from the sample using a nonpolar solvent (e.g., hexane). This extract, containing the halogenated organic compounds, is then either injected directly into the combustion unit or concentrated before analysis. Similar to AOX, the final determination is made after combustion and quantification of the resulting hydrogen halides.
Table 2: Comparison of AOX and EOX Methods
| Parameter | Adsorbable Organic Halogen (AOX) | Extractable Organic Halogen (EOX) |
| Sample Matrix | Aqueous samples (water, wastewater) | Solid samples (soil, sediment, sludge), fatty tissues |
| Isolation Method | Adsorption onto activated carbon | Solvent extraction (e.g., with hexane) |
| Principle | Measures the sum of halogenated organic compounds that can be adsorbed from water onto activated carbon. | Measures the sum of halogenated organic compounds that can be extracted from a solid matrix with a solvent. |
| Typical Units | µg/L or mg/L | µg/kg or mg/kg |
Gas Chromatography (GC) and Mass Spectrometry (MS) in Environmental Analysis
For the specific identification and quantification of volatile and semi-volatile organic compounds like this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the analytical method of choice. Unlike the sum parameter methods, GC-MS can separate complex mixtures into individual components and provide structural information for identification.
Gas Chromatography (GC) GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. A sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through the column. Compounds with higher volatility and less interaction with the column's stationary phase travel faster and elute first. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property used for preliminary identification.
Mass Spectrometry (MS) As the separated compounds elute from the GC column, they enter the mass spectrometer. In the MS, molecules are ionized, typically by electron impact, which breaks them into charged fragments. These fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting pattern of fragments, known as a mass spectrum, is a unique fingerprint for a specific molecule. By comparing the obtained mass spectrum to a library of known spectra, the identity of the compound can be confirmed with a high degree of certainty.
The combination of GC's separation power with the definitive identification capabilities of MS makes it an indispensable tool for environmental monitoring. It allows for the detection of specific pollutants, such as halogenated nitriles, at trace levels and the study of their degradation pathways by identifying the transformation products. acs.org For instance, studies on related compounds have utilized GC to determine reaction conversions and identify products. acs.org
Table 3: Role of GC and MS in the Analysis of this compound
| Technique | Role | Information Provided |
| Gas Chromatography (GC) | Separation | Separates this compound from other compounds in an environmental sample based on its boiling point and polarity. Provides a retention time for presumptive identification. |
| Mass Spectrometry (MS) | Identification & Quantification | Generates a unique mass spectrum (fragmentation pattern) of the eluting compound, confirming its identity. The signal intensity is proportional to the amount of substance, allowing for precise quantification. |
Q & A
Q. What laboratory synthesis methods are commonly used for Chlorofluoroacetonitrile (ClFCHCN), and how can reaction conditions be optimized?
this compound is synthesized via dehydration of corresponding amides using phosphorus pentoxide (P₄O₁₀). For example, chlorofluoroacetamide is heated with P₄O₁₀ at 110–210°C to yield ClFCHCN . Key variables include temperature gradients, stoichiometric ratios of reactants, and reaction duration. Optimization requires systematic trials with controlled parameters (e.g., incremental temperature adjustments) and characterization via GC-MS or NMR to verify purity and yield .
Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
Rotational spectroscopy, particularly microwave spectroscopy, is critical for resolving its torsional states and chiral properties. Studies on ClFCHCN’s dense rotational spectra reveal hyperfine splitting due to fluorine and chlorine isotopes, enabling precise determination of bond lengths and angles . Complementary techniques like FT-IR and Raman spectroscopy validate functional groups (C≡N, C-F, C-Cl) .
Q. How should researchers assess the safety and handling protocols for this compound in laboratory settings?
Prioritize toxicity assessments using in vitro models (e.g., NOAEL/LOAEL determination) and LC₅₀ values from acute exposure studies. Consult regulatory guidelines (e.g., CDC protocols) for handling volatile fluorinated nitriles, emphasizing fume hood use, PPE (nitrile gloves), and neutralization procedures for waste .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s reaction mechanisms under varying catalytic conditions?
Discrepancies in reaction pathways (e.g., competing dehydration vs. side-product formation) require DFT calculations to map transition states and energy barriers. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. For example, modeling the interaction between P₄O₁₀ and amide intermediates can clarify regioselectivity in nitrile formation .
Q. What strategies mitigate spectral interference when analyzing this compound in complex mixtures?
Use hyphenated techniques like GC-MS with selective ion monitoring (SIM) to isolate ClFCHCN’s fragmentation patterns. For rotational spectra, employ cavity-enhanced Fourier-transform microwave spectroscopy to suppress noise from polar contaminants. Cross-validate with isotopic labeling (e.g., ¹³C-C≡N) to confirm assignments .
Q. How do steric and electronic effects influence this compound’s reactivity in organometallic reactions?
Design comparative studies using derivatives like dithis compound (Cl₂FCCN) and dibromofluoroacetonitrile (Br₂FCCN). Measure reaction rates in Pd-catalyzed cross-coupling reactions while varying substituents. Analyze electronic effects via Hammett plots and steric effects using Tolman’s cone angles .
Q. What frameworks guide the design of experiments to investigate this compound’s environmental persistence?
Apply the PICO framework:
- P opulation: Soil/water samples under controlled conditions.
- I ntervention: ClFCHCN exposure at varying concentrations.
- C omparison: Degradation rates of analogous compounds (e.g., fluoroacetonitrile).
- O utcome: Half-life determination via LC-MS/MS. Ensure ethical alignment with FINER criteria (Feasible, Novel, Relevant) .
Methodological Guidance
- Data Contradiction Analysis : For conflicting yield data (e.g., 67% vs. 82% in synthesis), conduct meta-analyses using PRISMA guidelines to evaluate study heterogeneity (e.g., catalyst purity, temperature control). Use forest plots to visualize variability .
- Literature Review : Prioritize peer-reviewed journals indexed in Web of Science. Avoid non-peer-reviewed platforms (e.g., ) .
- Research Question Refinement : Avoid overly broad questions (e.g., “Is this compound toxic?”). Instead, specify: “How does this compound’s LC₅₀ vary across aquatic species under hypoxia?” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
